molecular formula C8H8FNO2 B1447736 1-Fluoro-2,5-dimethyl-3-nitrobenzene CAS No. 320-73-0

1-Fluoro-2,5-dimethyl-3-nitrobenzene

Cat. No. B1447736
CAS RN: 320-73-0
M. Wt: 169.15 g/mol
InChI Key: FYWMXGMQKUXQHG-UHFFFAOYSA-N
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Description

“1-Fluoro-2,5-dimethyl-3-nitrobenzene” is a chemical compound with the molecular formula C8H8FNO2 . It is a type of nitro compound, which are an important class of nitrogen derivatives .


Synthesis Analysis

The synthesis of nitro compounds can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . For instance, “1-Fluoro-2,5-dimethoxy-4-nitrobenzene” was synthesized in 90% yield by the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid .


Molecular Structure Analysis

The molecular structure of “1-Fluoro-2,5-dimethyl-3-nitrobenzene” can be represented by the formula C8H8FNO2 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

Nitro compounds can undergo various chemical reactions. For example, the nitro group in nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Scientific Research Applications

Synthesis and Characterization Techniques

Research on similar fluoro-nitrobenzene compounds emphasizes their synthesis and characterization, providing a basis for understanding the properties and potential uses of 1-Fluoro-2,5-dimethyl-3-nitrobenzene. For instance, the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene demonstrates methodologies for introducing fluoro and nitro groups onto a benzene ring, which could be applicable for synthesizing and studying 1-Fluoro-2,5-dimethyl-3-nitrobenzene. Techniques such as X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR are crucial for characterizing the structure and properties of these compounds (Sweeney, McArdle, & Aldabbagh, 2018).

Chemical Reactivity and Mechanisms

Studies on the reactivity of fluoro-nitrobenzene derivatives offer insights into the chemical behavior of 1-Fluoro-2,5-dimethyl-3-nitrobenzene. For example, research into the mechanism of replacement of the nitro group and fluorine atom in meta-substituted nitrobenzenes by phenols in the presence of potassium carbonate provides valuable information on the reactivity and potential chemical transformations of fluoro-nitrobenzene compounds. This knowledge is essential for designing reactions involving 1-Fluoro-2,5-dimethyl-3-nitrobenzene and understanding its potential as a synthetic intermediate (Khalfina & Vlasov, 2005).

Potential Applications in Material Science

The functionalization of silica particles with chromophores and amino groups through reactions involving fluoro-nitrobenzene derivatives highlights a potential application area for 1-Fluoro-2,5-dimethyl-3-nitrobenzene. This research demonstrates the utility of fluoro-nitrobenzene compounds in modifying material surfaces, suggesting that 1-Fluoro-2,5-dimethyl-3-nitrobenzene could be used to introduce specific functional groups onto various substrates. Such applications could be valuable in developing new materials with tailored properties for use in sensors, catalysis, or electronic devices (Roth et al., 2006).

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed and can cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-fluoro-2,5-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWMXGMQKUXQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289755
Record name 1-Fluoro-2,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2,5-dimethyl-3-nitrobenzene

CAS RN

320-73-0
Record name 1-Fluoro-2,5-dimethyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-2,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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